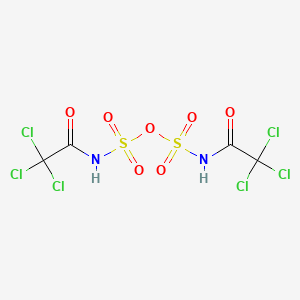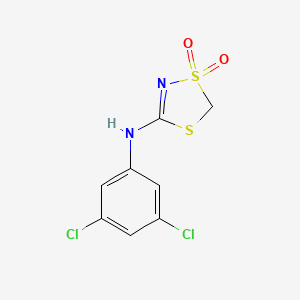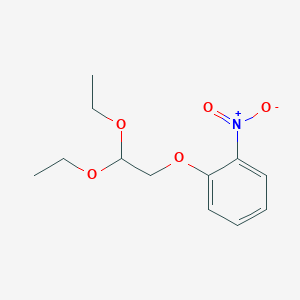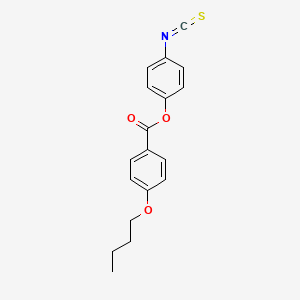
4-Isothiocyanatophenyl 4-butoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It belongs to the class of isothiocyanates, which are characterized by the presence of the functional group -N=C=S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatophenyl 4-butoxybenzoate typically involves the reaction of 4-aminophenyl 4-butoxybenzoate with thiophosgene. The reaction is carried out in a dichloromethane solution, where thiophosgene acts as the isothiocyanate source . The process involves the formation of a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs a one-pot process. This method involves the in situ generation of a dithiocarbamate salt from the corresponding amine by reacting with carbon disulfide (CS2) and a base, followed by desulfurization using cyanuric acid . This method is advantageous due to its simplicity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isothiocyanatophenyl 4-butoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the -N=C=S group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thioureas and other derivatives.
Common Reagents and Conditions:
Thiophosgene: Used in the initial synthesis of the isothiocyanate group.
Carbon Disulfide (CS2) and Base: Used in the one-pot industrial synthesis.
Nucleophiles: Such as amines, which react with the isothiocyanate group to form thioureas.
Major Products Formed:
Thioureas: Formed from the reaction of the isothiocyanate group with amines.
Substituted Isothiocyanates: Formed through various substitution reactions.
Applications De Recherche Scientifique
4-Isothiocyanatophenyl 4-butoxybenzoate has several applications in scientific research:
Liquid Crystal Technology: The compound is used in the study of smectogenic compounds, which are important for understanding molecular packing in smectic layers.
Biological Research:
Chemical Synthesis: The compound serves as a building block for the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Mécanisme D'action
The mechanism of action of 4-isothiocyanatophenyl 4-butoxybenzoate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of thioureas and other derivatives. The compound’s ability to form stable smectic layers is attributed to molecular dimerization and weak intermolecular interactions .
Comparaison Avec Des Composés Similaires
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) Benzoates: These compounds share a similar isothiocyanate group but differ in the alkyl chain length and structure.
Phenyl Isothiocyanate: A simpler isothiocyanate compound used in various organic synthesis reactions.
Uniqueness: 4-Isothiocyanatophenyl 4-butoxybenzoate is unique due to its specific structural arrangement, which allows it to form stable smectic layers. This property is not commonly observed in other isothiocyanates, making it particularly valuable for liquid crystal research .
Propriétés
Numéro CAS |
61592-82-3 |
|---|---|
Formule moléculaire |
C18H17NO3S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(4-isothiocyanatophenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C18H17NO3S/c1-2-3-12-21-16-8-4-14(5-9-16)18(20)22-17-10-6-15(7-11-17)19-13-23/h4-11H,2-3,12H2,1H3 |
Clé InChI |
ZGAAQADSTXHZCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


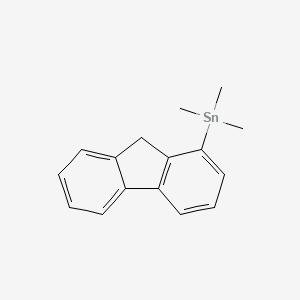
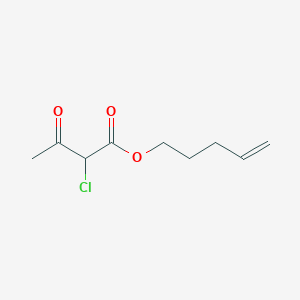


![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)
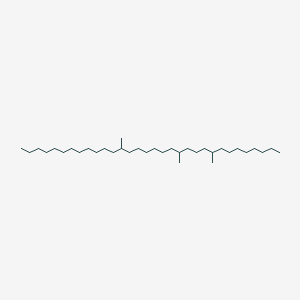
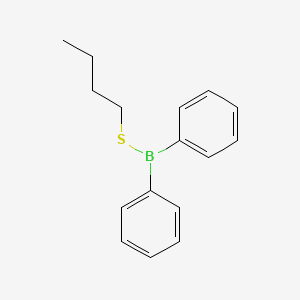
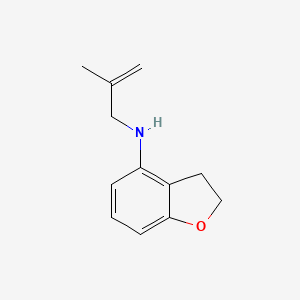
![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
![2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14586372.png)
![4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate](/img/structure/B14586374.png)
